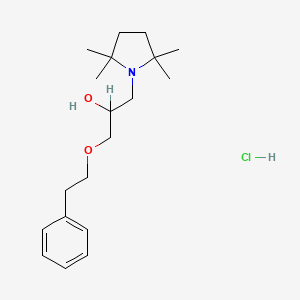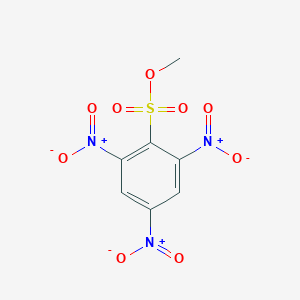
Methyl 2,4,6-trinitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,6-trinitrobenzenesulfonate is a potent alkylating agent known for its significant reactivity and stability. This compound is characterized by the presence of three nitro groups and a sulfonate group attached to a benzene ring, making it a highly reactive species in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4,6-trinitrobenzenesulfonate typically involves the reaction of 2,4,6-trinitrobenzenesulfonic acid with diazomethane in the presence of dimethyl ether. The reaction is carried out under controlled conditions to ensure safety and maximize yield. The process involves the use of a cooling bath to maintain low temperatures and prevent the decomposition of reactive intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and stringent safety protocols is essential due to the hazardous nature of the reagents involved. The final product is purified through crystallization and drying processes to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,4,6-trinitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzenes, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
Methyl 2,4,6-trinitrobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical assays to study enzyme activities and protein modifications.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of methyl 2,4,6-trinitrobenzenesulfonate involves its ability to act as an alkylating agent. The compound reacts with nucleophiles, such as amino groups in proteins and nucleic acids, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the electron-withdrawing nitro groups, which increase the electrophilicity of the sulfonate group .
Comparación Con Compuestos Similares
2,4,6-Trinitrobenzenesulfonic acid: Shares similar reactivity but lacks the methyl group, making it less versatile in certain reactions.
Picrylsulfonic acid: Another related compound with similar oxidative properties but different applications.
Trinitroanisole: Contains nitro groups but differs in its overall reactivity and applications.
Uniqueness: Methyl 2,4,6-trinitrobenzenesulfonate is unique due to its combination of high reactivity, stability, and versatility in various chemical reactions. Its ability to act as a potent alkylating agent makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
53541-31-4 |
|---|---|
Fórmula molecular |
C7H5N3O9S |
Peso molecular |
307.20 g/mol |
Nombre IUPAC |
methyl 2,4,6-trinitrobenzenesulfonate |
InChI |
InChI=1S/C7H5N3O9S/c1-19-20(17,18)7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3 |
Clave InChI |
VLFZHYWGGNIDAC-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


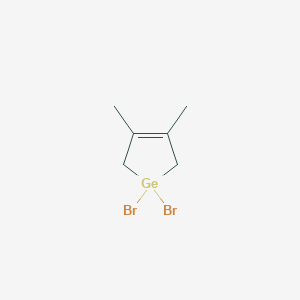

![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
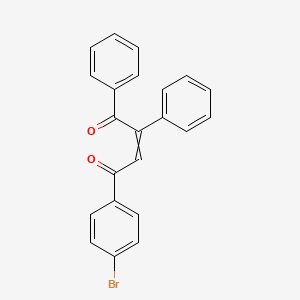
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)

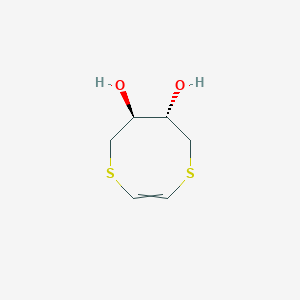
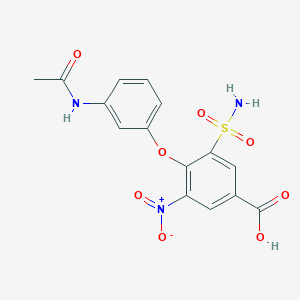
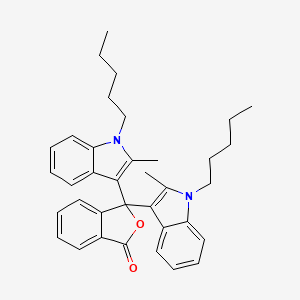
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)

![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)

